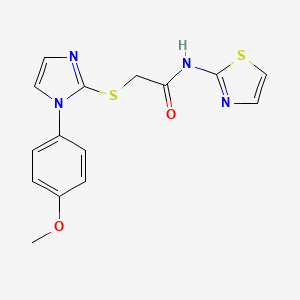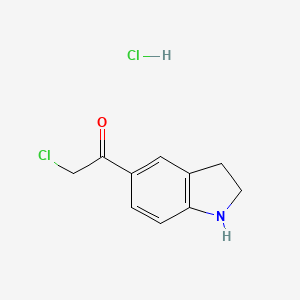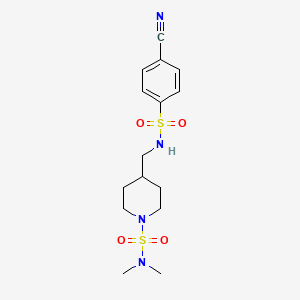![molecular formula C17H27N3O B2426155 (E)-4-(Dimethylamino)-N-[1-[4-(dimethylamino)phenyl]propan-2-yl]but-2-enamide CAS No. 2411329-86-5](/img/structure/B2426155.png)
(E)-4-(Dimethylamino)-N-[1-[4-(dimethylamino)phenyl]propan-2-yl]but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-[1-[4-(dimethylamino)phenyl]propan-2-yl]but-2-enamide, commonly known as DMABN, is a chemical compound that belongs to the class of enamide derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Aplicaciones Científicas De Investigación
DMABN has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to possess antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new antibiotics and antiviral drugs.
Mecanismo De Acción
The mechanism of action of DMABN is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
DMABN has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of various signaling pathways. It has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMABN has several advantages for use in laboratory experiments, including its high potency and selectivity, its ability to penetrate cell membranes, and its relatively low toxicity. However, its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on DMABN, including the development of new synthetic methods for its production, the investigation of its potential applications in material science, and the exploration of its mechanism of action and therapeutic potential in various diseases. Additionally, further studies are needed to elucidate the structure-activity relationships of DMABN and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
DMABN can be synthesized through a multistep process involving the reaction of 4-dimethylaminobenzaldehyde with 2-amino-3-methylbut-2-enoic acid followed by the condensation with N,N-dimethylpropan-2-amine. The resulting product is then subjected to further purification and characterization to obtain DMABN in its pure form.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-[4-(dimethylamino)phenyl]propan-2-yl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-14(18-17(21)7-6-12-19(2)3)13-15-8-10-16(11-9-15)20(4)5/h6-11,14H,12-13H2,1-5H3,(H,18,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFYSHLKRAOLIY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(C)C)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=C(C=C1)N(C)C)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-[(2-cyclopropyl-1,3-benzothiazol-6-yl)amino]-N-methylacetamide](/img/structure/B2426074.png)
![3-bromo-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2426076.png)



![6-Hydroxy-4-{[4-(2-hydroxyethyl)piperazinyl]methyl}-7-methylchromen-2-one](/img/structure/B2426086.png)
![1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione](/img/structure/B2426087.png)


![3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide](/img/structure/B2426091.png)

![4-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2426093.png)
![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine](/img/structure/B2426094.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2426095.png)